molecular formula C31H54N12O7S2 B595666 H-Pro-His-Cys-Lys-Arg-Met-OH CAS No. 159147-88-3

H-Pro-His-Cys-Lys-Arg-Met-OH

Cat. No.: B595666
CAS No.: 159147-88-3
M. Wt: 771.0 g/mol
InChI Key: NHZJOSHEZUEDBO-BTNSXGMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Antioxidant peptide A can be synthesized through enzymatic hydrolysis of protein-rich substrates. Common enzymes used include proteases such as trypsin, pepsin, and alcalase. The hydrolysis process involves incubating the protein substrate with the enzyme under controlled conditions of pH, temperature, and time to achieve optimal peptide yield and activity .

Industrial Production Methods: In industrial settings, the production of Antioxidant peptide A involves large-scale enzymatic hydrolysis followed by purification processes such as ultrafiltration, chromatography, and freeze-drying. The choice of protein substrate, enzyme, and purification method can significantly influence the yield and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions: Antioxidant peptide A primarily undergoes oxidation-reduction reactions. It can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized peptide derivatives and metal-peptide complexes, which are less reactive and more stable .

Mechanism of Action

Antioxidant peptide A exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of Antioxidant Peptide A: Antioxidant peptide A is unique due to its low molecular weight, high stability, and ability to be easily incorporated into various formulations. Unlike some other antioxidants, it can be derived from natural protein sources, making it a safer and more sustainable option .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZJOSHEZUEDBO-BTNSXGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N12O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655320
Record name L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159147-88-3
Record name L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.